molecular formula C19H23NO3 B14633700 1-Ethoxy-4-[1-(4-methylphenyl)-2-nitrobutyl]benzene CAS No. 53982-28-8

1-Ethoxy-4-[1-(4-methylphenyl)-2-nitrobutyl]benzene

Cat. No.: B14633700
CAS No.: 53982-28-8
M. Wt: 313.4 g/mol
InChI Key: QJRMKQSVIYYYBV-UHFFFAOYSA-N
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Description

1-Ethoxy-4-[1-(4-methylphenyl)-2-nitrobutyl]benzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of an ethoxy group, a nitro group, and a methylphenyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Ethoxy-4-[1-(4-methylphenyl)-2-nitrobutyl]benzene involves several steps. One common method is the nitration of 1-Ethoxy-4-[1-(4-methylphenyl)butyl]benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Ethoxy-4-[1-(4-methylphenyl)-2-nitrobutyl]benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium ethoxide and potassium tert-butoxide.

    Reduction: The nitro group can be reduced to an amine using reagents like lithium aluminum hydride or catalytic hydrogenation.

The major products formed from these reactions include 1-Ethoxy-4-[1-(4-methylphenyl)-2-aminobutyl]benzene and other substituted derivatives.

Scientific Research Applications

1-Ethoxy-4-[1-(4-methylphenyl)-2-nitrobutyl]benzene is used in various scientific research applications, including:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for understanding nitroaromatic compound metabolism.

    Medicine: Research on its derivatives has shown potential in developing new pharmaceuticals with antimicrobial and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Ethoxy-4-[1-(4-methylphenyl)-2-nitrobutyl]benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ethoxy and methylphenyl groups contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

1-Ethoxy-4-[1-(4-methylphenyl)-2-nitrobutyl]benzene can be compared with other similar compounds such as:

    1-Ethoxy-4-[1-(4-methylphenyl)butyl]benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1-Ethoxy-4-[1-(4-methylphenyl)-2-aminobutyl]benzene: Contains an amino group instead of a nitro group, leading to different biological activities.

    1-Ethoxy-4-[1-(4-methylphenyl)-2-hydroxybutyl]benzene: Contains a hydroxyl group, affecting its solubility and reactivity.

The presence of the nitro group in this compound makes it unique and valuable for specific research applications.

Properties

CAS No.

53982-28-8

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

1-[1-(4-ethoxyphenyl)-2-nitrobutyl]-4-methylbenzene

InChI

InChI=1S/C19H23NO3/c1-4-18(20(21)22)19(15-8-6-14(3)7-9-15)16-10-12-17(13-11-16)23-5-2/h6-13,18-19H,4-5H2,1-3H3

InChI Key

QJRMKQSVIYYYBV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C1=CC=C(C=C1)C)C2=CC=C(C=C2)OCC)[N+](=O)[O-]

Origin of Product

United States

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